1-(Cyclopropylmethyl)-3-azetidinol hydrochloride chemical properties
1-(Cyclopropylmethyl)-3-azetidinol hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(Cyclopropylmethyl)-3-azetidinol Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is recognized as a privileged structure in medicinal chemistry due to its unique conformational rigidity, sp3-rich character, and ability to enhance the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2] This document delineates the compound's structural features, predicted physicochemical properties, and spectroscopic characteristics. Furthermore, it proposes a robust synthetic pathway, discusses its chemical reactivity, and explores its potential applications as a versatile building block in the synthesis of novel therapeutic agents. Safety and handling protocols, derived from data on closely related analogs, are also presented to ensure safe laboratory practice.
Introduction: The Azetidine Scaffold in Medicinal Chemistry
Azetidines have emerged as vital motifs in modern drug discovery, prized for their ability to confer improved pharmacological properties upon parent molecules.[1] The inherent ring strain of the four-membered ring, while making it more stable than an aziridine but less so than a pyrrolidine, provides a rigid framework that can facilitate precise interactions with biological targets.[2] This structural rigidity, combined with a three-dimensional character, allows medicinal chemists to explore chemical space that is often inaccessible with more flexible or aromatic ring systems.[2]
The incorporation of an azetidine ring into a drug candidate can lead to significant improvements in key pharmacokinetic parameters, including:
-
Enhanced Solubility: The sp3-rich nature of the scaffold often improves aqueous solubility.
-
Metabolic Stability: The compact ring can be less susceptible to metabolic degradation compared to larger aliphatic chains or rings.[1]
-
Receptor Affinity: The defined three-dimensional structure can optimize ligand-receptor binding interactions.[2]
Numerous FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the calcium channel blocker azelnidipine, feature an azetidine moiety, underscoring its therapeutic relevance and success in clinical applications.[1][3] The subject of this guide, 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride, combines this valuable scaffold with two key substituents: a 3-hydroxyl group that provides a vector for further chemical modification and an N-cyclopropylmethyl group, a common substituent used to modulate metabolic stability and receptor interactions.
Physicochemical and Structural Properties
The hydrochloride salt form of 1-(Cyclopropylmethyl)-3-azetidinol enhances its stability and aqueous solubility, making it highly suitable for use in both synthetic protocols and pharmaceutical formulations.[4][5]
Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(cyclopropylmethyl)azetidin-3-ol;hydrochloride | N/A (Constructed) |
| Molecular Formula | C₇H₁₄ClNO | PubChem (Analog)[6] |
| Molecular Weight | 163.65 g/mol | PubChem (Analog)[6] |
| Canonical SMILES | C1CC1CN2CC(C2)O.Cl | N/A (Constructed) |
| InChI Key | (Predicted) | N/A (Constructed) |
| CAS Number | Not available in provided sources. |
Predicted Physical Properties
The physical properties of this specific compound are not explicitly detailed in available literature. However, by analyzing structurally related analogs, we can infer its expected characteristics.
| Property | Predicted Value / Characteristic | Rationale / Analog Data |
| Appearance | White to off-white crystalline solid. | Typical appearance for hydrochloride salts of small organic molecules like Azetidine hydrochloride.[5] |
| Melting Point | 160-180 °C (Decomposition) | Based on analogs like 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride (170-176 °C).[7] The value is likely lower than for unsubstituted Azetidine HCl (>300 °C) due to the larger, more complex N-substituent.[5] |
| Solubility | Soluble in water, methanol, and DMSO. | The hydrochloride salt form significantly enhances aqueous solubility.[4][8] Limited solubility is expected in nonpolar solvents like hexanes or diethyl ether. |
| Stability | Hygroscopic. Store in a cool, dry place under inert gas. | The parent compound, 3-Hydroxyazetidine hydrochloride, is noted as being hygroscopic.[8] Storage should prevent moisture absorption. |
Spectroscopic and Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride following its synthesis. The expected spectroscopic data serves as a benchmark for this validation.
Caption: Standard workflow for the synthesis and analytical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be the most informative. Key signals would include:
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A multiplet in the upfield region (approx. 0.1-0.8 ppm) corresponding to the cyclopropyl ring protons.
-
A doublet for the methylene bridge protons (-CH₂-) adjacent to the nitrogen.
-
Multiple signals for the non-equivalent protons of the azetidine ring.
-
A signal for the proton on the carbon bearing the hydroxyl group (-CH(OH)-).
-
A broad singlet for the hydroxyl proton (-OH) and the ammonium proton (N-H⁺), which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum should display seven distinct signals corresponding to each unique carbon atom in the molecule (three from the cyclopropyl ring, one from the methylene bridge, and three from the azetidine ring).
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected absorption bands would appear at approximately:
-
3200-3400 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.
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2400-2700 cm⁻¹ (broad): N-H⁺ stretching from the hydrochloride salt.
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2850-3000 cm⁻¹: C-H stretching from the aliphatic and cyclopropyl groups.
-
1050-1150 cm⁻¹: C-O stretching of the secondary alcohol.
Mass Spectrometry (MS)
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum in positive ion mode should show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the protonated form of C₇H₁₃NO.
Synthesis and Reactivity
Proposed Synthetic Pathway
A common and efficient method for synthesizing N-substituted 3-azetidinols involves the reaction of a primary amine with epichlorohydrin. This well-established route offers high yields and readily available starting materials.
Caption: Proposed two-step synthesis followed by salt formation.
Experimental Protocol (Illustrative)
Objective: To synthesize 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride.
Step 1: Synthesis of 1-(Cyclopropylmethyl)-3-azetidinol
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To a stirred solution of cyclopropylmethylamine (1.0 eq) in a suitable solvent such as methanol or water at 0 °C, add epichlorohydrin (1.0-1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC or LC-MS.
-
After the initial reaction is complete, add a strong base, such as sodium hydroxide (2.0-3.0 eq) as a concentrated aqueous solution, to the mixture.
-
Heat the mixture to reflux for 2-4 hours to facilitate the intramolecular cyclization.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
Purify the crude product via flash column chromatography or vacuum distillation.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 1-(Cyclopropylmethyl)-3-azetidinol free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in ether or isopropanol (1.0 eq) with stirring.
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold solvent (diethyl ether), and dry under vacuum to yield the final product.
Chemical Reactivity
The molecule possesses two primary sites for chemical transformation:
-
Secondary Alcohol (-OH): The hydroxyl group at the 3-position is a versatile handle. It can undergo oxidation to the corresponding ketone (azetidinone), or participate in esterification and etherification reactions to generate a library of derivatives.
-
Tertiary Amine (N): As a hydrochloride salt, the nitrogen is protonated and less reactive. However, after neutralization to the free base, it can act as a nucleophile or base.
Applications in Drug Discovery
1-(Cyclopropylmethyl)-3-azetidinol hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a valuable building block for synthesizing more complex molecules.[9]
-
Scaffold for Lead Optimization: It provides a rigid core structure that can be elaborated upon. The hydroxyl group serves as an attachment point for various side chains, enabling systematic structure-activity relationship (SAR) studies.[2]
-
CNS-Targeted Agents: The azetidine ring is frequently employed in the design of agents targeting the central nervous system (CNS).[1] Its properties can help modulate blood-brain barrier penetration and receptor selectivity.
-
Antibacterial and Antiviral Agents: The azetidine moiety is a component of several classes of antibiotics and is explored in antiviral research.[1][9]
Safety and Handling
No specific safety data for 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride is available. The following information is based on GHS classifications for the closely related analog, 3-(cyclopropylmethyl)azetidine hydrochloride.[6]
GHS Hazard Information
| Hazard Class | Category | Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | SE 3 | H335: May cause respiratory irritation |
Safe Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Wash hands thoroughly after handling.[14]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[13] Store under an inert atmosphere, as the compound may be hygroscopic.[12]
-
First Aid:
References
-
H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. [Link]
-
NP-MRD: 1H NMR Spectrum. (n.d.). NP-MRD. [Link]
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3-(cyclopropylmethyl)azetidine hydrochloride. (n.d.). American Elements. [Link]
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3-(Cyclopropylmethyl)azetidine hydrochloride. (n.d.). PubChem. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]
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3-(Cyclopropylmethoxy)azetidine hydrochloride. (n.d.). PubChem. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]
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Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
INFRARED REFERENCE SPECTRA. (n.d.). PMDA. [Link]
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UCSD Computational Mass Spectrometry Website. (2022). GNPS. [Link]
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